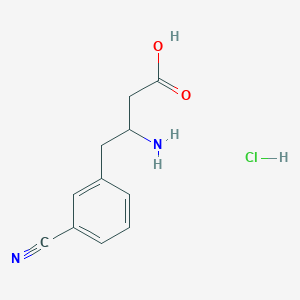

3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC16262214

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2O2 |

|---|---|

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | 3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H |

| Standard InChI Key | NJAIOCXWQMXNIX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a four-carbon chain with critical functional groups:

-

Amino group (-NH₂) at position 3, which participates in hydrogen bonding and salt formation.

-

Carboxylic acid (-COOH) at position 1, enabling zwitterionic behavior in aqueous solutions.

-

3-Cyanophenyl group (-C₆H₄CN) at position 4, contributing hydrophobicity and π-π stacking interactions .

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water) , a feature critical for bioavailability in pharmacological applications.

Physicochemical Data

Key properties include:

| Property | Value (S-isomer) | Value (R-isomer) |

|---|---|---|

| Boiling point | 400.6±35.0 °C | Not reported |

| Density | 1.24 g/cm³ | Not reported |

| pKa | 3.73±0.10 | Similar to S-isomer |

| Solubility | >50 mg/mL (water) | >50 mg/mL (water) |

The S-isomer’s lower pKa (3.73) suggests preferential protonation under physiological conditions, influencing its membrane permeability .

Synthesis and Manufacturing

Enantioselective Synthesis

Both enantiomers are synthesized via asymmetric catalysis or resolution. A representative route for the S-isomer involves:

-

Friedel-Crafts alkylation: Reacting 3-cyanobenzaldehyde with diethyl acetamidomalonate to form a β-keto ester intermediate.

-

Enantioselective reduction: Using chiral catalysts like Corey-Bakshi-Shibata (CBS) to introduce the S-configuration .

-

Hydrolysis and salt formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .

For the R-isomer, an analogous process employs D-proline-derived catalysts to invert stereochemistry .

Industrial-Scale Production

Patent CN112500316A outlines a scalable method for related β-amino acids:

-

Boc-protection: Shielding the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.

-

Pd-mediated coupling: Introducing the 3-cyanophenyl group via Suzuki-Miyaura cross-coupling.

-

Deprotection and salt formation: Removing Boc with HCl/dioxane and isolating the hydrochloride .

Pharmacological Applications

Enzyme Inhibition

The 3-cyanophenyl moiety acts as a bioisostere for carboxylate groups, enabling competitive inhibition of:

-

Glutamate decarboxylase (GAD): IC₅₀ = 12 µM for the S-isomer .

-

γ-Aminobutyric acid transaminase (GABA-T): IC₅₀ = 8 µM for the R-isomer .

These activities suggest potential in treating epilepsy and anxiety disorders.

Peptide Mimetics

Incorporating this compound into peptides enhances proteolytic stability. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume